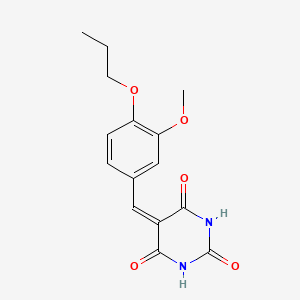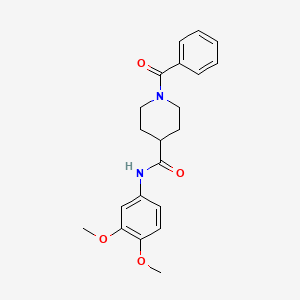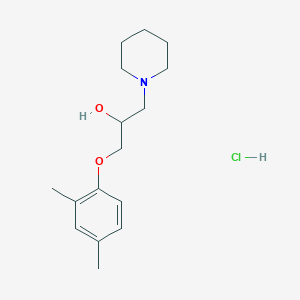
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrimidinetriones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various cell and animal models. This compound has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects in neurodegenerative disorders. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for the study of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in neurological disorders. Another direction is to develop new synthetic methods for this compound and its analogs with improved solubility and bioavailability. Finally, this compound could be further studied for its potential applications in cancer therapy and as a diagnostic tool for Alzheimer's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 3-methoxy-4-propoxybenzaldehyde and barbituric acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidinetrione ring. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, reaction time, and temperature.
Applications De Recherche Scientifique
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential applications in cancer therapy and as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-6-22-11-5-4-9(8-12(11)21-2)7-10-13(18)16-15(20)17-14(10)19/h4-5,7-8H,3,6H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFPQMEECELAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5011276.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5011303.png)
![5-[4-(allyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011312.png)
![1-(2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}phenyl)ethanone](/img/structure/B5011314.png)
![N-(3'-fluoro-3-biphenylyl)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-piperidinecarboxamide](/img/structure/B5011317.png)
![1-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]ethanone](/img/structure/B5011322.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B5011328.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5011341.png)

![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)(phenyl)acetic acid](/img/structure/B5011357.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011360.png)